1-Ethenylspiro[2.4]hepta-4,6-diene
Description
Context within Spirocyclic and Polycyclic Hydrocarbons
Spirocyclic compounds are characterized by two or more rings connected by a single common atom, known as the spiro atom. 1-Ethenylspiro[2.4]hepta-4,6-diene fits this classification, with the spiro atom being the carbon shared by the cyclopropane (B1198618) and cyclopentadiene (B3395910) rings. This arrangement results in a rigid, three-dimensional structure with significant ring strain, particularly in the three-membered cyclopropane ring.
Polycyclic hydrocarbons, a broader category that includes spirocycles, are compounds containing multiple rings. The study of these molecules is crucial for understanding various aspects of organic chemistry, from theoretical models of bonding and strain to the synthesis of complex natural products and novel materials. The strained nature of spiro[2.4]hepta-4,6-diene and its derivatives makes them valuable intermediates in organic synthesis, as the relief of ring strain can be a powerful driving force for chemical transformations.
Historical Overview of Spiro[2.4]hepta-4,6-diene Research
Research into spiro[2.4]hepta-4,6-diene (SHD), the parent compound of this compound, has a rich history. The first synthesis of SHD was achieved through the cycloalkylation of cyclopentadiene with 1,2-dibromoethane (B42909). researchgate.net This foundational work opened the door to further exploration of this class of compounds.
Over the years, various synthetic methods have been developed to produce SHD and its derivatives. These can be broadly categorized into two main groups: researchgate.netresearchgate.net
Nucleophilic Substitution and Addition: These methods often involve the use of the cyclopentadienyl (B1206354) anion, which acts as a nucleophile. researchgate.netresearchgate.net
Cycloaddition Reactions: These approaches utilize the reaction of fulvenes or diazocyclopentadiene with alkenes to construct the spirocyclic framework. researchgate.netresearchgate.net
The reactivity and chemical transformations of spiro[2.4]hepta-4,6-dienes have also been a significant area of investigation, with a focus on their applications in organic synthesis. researchgate.net
Significance of the Ethenyl Moiety in Spiro[2.4]hepta-4,6-diene Derivatives
The presence of an ethenyl (vinyl) group on the spiro[2.4]hepta-4,6-diene framework introduces a new dimension to its chemical reactivity. The ethenyl group is a conjugated system with the diene of the cyclopentadiene ring, which can influence the electronic properties and reaction pathways of the molecule.
The double bond of the ethenyl group provides an additional site for chemical reactions, such as addition reactions. For instance, in the presence of an electrophile like HCl, the pi bond of the ethenyl group can act as a nucleophile, leading to the formation of a carbocation intermediate. youtube.com This intermediate can then be attacked by a nucleophile, resulting in 1,2- or 1,4-addition products. youtube.com The regioselectivity and stereoselectivity of these reactions are influenced by factors such as carbocation stability and steric hindrance. youtube.com
The conjugation between the ethenyl group and the cyclopentadiene diene system also has implications for the molecule's spectroscopic properties and its participation in pericyclic reactions, such as Diels-Alder reactions.
Chemical Data
Below are tables detailing some of the key chemical properties of the parent compound, Spiro[2.4]hepta-4,6-diene.
Physicochemical Properties of Spiro[2.4]hepta-4,6-diene
| Property | Value | Source |
| Molecular Formula | C₇H₈ | nist.gov |
| Molecular Weight | 92.14 g/mol | nih.gov |
| Density | 0.92 g/mL at 20 °C | sigmaaldrich.comsigmaaldrich.com |
| Flash Point | 15 °C (closed cup) | sigmaaldrich.comsigmaaldrich.com |
| Storage Temperature | 2-8°C or -20°C | sigmaaldrich.comsigmaaldrich.com |
Identification Numbers for Spiro[2.4]hepta-4,6-diene
| Identifier | Value | Source |
| CAS Number | 765-46-8 | nist.govsigmaaldrich.comsigmaaldrich.com |
| PubChem CID | 136590 | nih.govuni.lu |
| InChIKey | KPDOKSJMJMDRQA-UHFFFAOYSA-N | nist.govnih.govsigmaaldrich.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
24430-28-2 |
|---|---|
Molecular Formula |
C9H10 |
Molecular Weight |
118.18 g/mol |
IUPAC Name |
2-ethenylspiro[2.4]hepta-4,6-diene |
InChI |
InChI=1S/C9H10/c1-2-8-7-9(8)5-3-4-6-9/h2-6,8H,1,7H2 |
InChI Key |
LMCHYJOYLZWLGQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC12C=CC=C2 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 1 Ethenylspiro 2.4 Hepta 4,6 Diene
Cycloaddition Reactions of the Diene System
The conjugated diene system within the five-membered ring of 1-ethenylspiro[2.4]hepta-4,6-diene is a key site for cycloaddition reactions, allowing for the construction of complex polycyclic structures.
Diels-Alder Type Cycloadditions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for the formation of six-membered rings. While specific studies on this compound are limited, the reactivity of the parent compound, spiro[2.4]hepta-4,6-diene, provides valuable insights. For instance, the reaction of spiro[2.4]hepta-4,6-diene with β-fluoro-β-nitrostyrenes has been investigated. This reaction proceeds to give the corresponding norbornene derivatives. The presence of the spiro-fused cyclopropane (B1198618) ring is noted to exert a significant steric influence, slowing down the reaction rate compared to cyclopentadiene (B3395910). beilstein-journals.org
Computational studies on the Diels-Alder reaction of spiro[2.4]hepta-4,6-diene with ethylene (B1197577) have shown that the size of the spirocycle can influence the activation energy of the reaction. These studies provide a framework for understanding the electronic and steric effects that govern the reactivity of this class of compounds.
[2+2] Cycloadditions
[2+2] cycloaddition reactions offer a direct route to the synthesis of four-membered rings. The reaction of spiro[2.4]hepta-4,6-diene with chloroketenes has been shown to be regiospecific. rsc.org This reaction yields 7-chlorospiro(bicyclo[3.2.0]hept-2-ene-4,1′-cyclopropan)-6-ones, demonstrating a preference for a specific orientation of the reacting partners. rsc.org The stereoselectivity of the addition of alkyl-substituted chloroketenes is influenced by the size of the alkyl group, which supports a concerted, crosswise approach of the ketene (B1206846) to the diene. rsc.org While direct studies on this compound are not extensively documented, these findings on the parent system suggest that the diene system readily participates in [2+2] cycloadditions.
Cycloaddition with Specific Dienophiles (e.g., Tropone)
The reaction of dienes with tropone (B1200060) can proceed through various cycloaddition pathways, including [4+2], [6+4], and [8+2] cycloadditions, leading to a diverse array of polycyclic products. While the reaction of this compound with tropone has not been specifically detailed in the literature, studies on the cycloaddition of cyclopentadiene with tropone derivatives provide a basis for predicting potential reactivity. These reactions are often complex, with the product distribution being sensitive to reaction conditions and the substitution pattern of the tropone.
Cyclopropanation Reactions of Olefinic Bonds
The double bonds within the cyclopentadiene ring of this compound are susceptible to cyclopropanation, offering a method for the synthesis of higher-order polycyclic systems containing multiple three-membered rings.
Catalytic Cyclopropanation with Diazomethane (B1218177)
The catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene using diazomethane in the presence of copper or palladium catalysts has been studied in detail. researchgate.netresearchgate.net These reactions can lead to both mono- and dicyclopropanation products. researchgate.net The use of palladium catalysts is particularly noteworthy as it allows the reaction to be carried out under conditions where diazomethane is generated and consumed simultaneously. researchgate.net
The reaction typically yields spiro[bicyclo[3.1.0]hex-3-ene-2,1′-cyclopropane] as the monocyclopropanated product and spiro[cyclopropane-1,5′-tricyclo[4.1.0.02,4]heptane] as the dicyclopropanated product. researchgate.net The efficiency of the reaction and the ratio of mono- to di-adducts can be influenced by the choice of catalyst and reaction conditions.
Table 1: Catalytic Cyclopropanation of Spiro[2.4]hepta-4,6-diene with Diazomethane Data sourced from a study on the catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene. researchgate.netresearchgate.net
| Catalyst Precursor | Solvent | Temperature (°C) | Products |
| Pd(acac)₂ | CH₂Cl₂ | 10 | Mono- and dicyclopropanated products |
| Cu(acac)₂ | CH₂Cl₂ | 0 | Mono- and dicyclopropanated products |
Influence of Ethenyl Substitution on Cyclopropanation Outcomes
While the cyclopropanation of the parent spiro[2.4]hepta-4,6-diene is well-documented, the specific influence of an ethenyl substituent at the 1-position on the outcome of the reaction requires further investigation. The presence of the ethenyl group introduces an additional site of unsaturation and can be expected to influence the regioselectivity of the cyclopropanation reaction. Studies on the cyclopropanation of substituted spiro[2.4]hepta-4,6-dienes have shown that the nature and position of the substituent can direct the approach of the carbene, leading to specific stereoisomers. researchgate.net It is plausible that the ethenyl group in this compound would exert both electronic and steric effects, potentially directing the cyclopropanation to one of the double bonds of the diene system over the other, or influencing the stereochemical outcome of the addition.
Skeletal Rearrangements and Isomerization Pathways
The strained nature of the spirocyclic system in this compound makes it susceptible to various skeletal rearrangements and isomerization pathways, often driven by thermal or catalytic activation. While specific studies on this compound are not extensively documented, the reactivity of analogous spiro[2.4]heptadiene systems provides significant insight into its expected behavior.
Thermal rearrangements of related spiro[2.4]hepta-1,4,6-trienes have been shown to proceed via researchgate.netunl.pt-sigmatropic shifts, leading to the formation of bicyclo[3.2.0]hepta-1,3,6-triene derivatives. By analogy, it is proposed that this compound would undergo similar thermally induced rearrangements. The presence of the ethenyl substituent could influence the regioselectivity of these shifts and potentially open up pathways to a variety of isomeric structures.
Furthermore, Lewis acid-mediated skeletal rearrangements have been observed in similar all-carbon spiro skeletons. For instance, substituted spiro[4.5]deca-tetraenes undergo selective rearrangement to indene (B144670) derivatives in the presence of aluminum chloride. rsc.org This suggests that under acidic conditions, this compound could rearrange to form substituted indene or other bicyclic systems.
The table below summarizes potential isomerization products of this compound based on the reactivity of analogous compounds.
| Starting Material | Reaction Type | Potential Products |
| This compound | Thermal (via researchgate.netunl.pt-sigmatropic shift) | Ethenyl-substituted bicyclo[3.2.0]hepta-1,3-dienes |
| This compound | Lewis Acid-Catalyzed | Ethenyl-substituted indenes, other bicyclic isomers |
Metal-Induced Cleavage of Carbon-Carbon Single Bonds in Ethenylspiro[2.4]hepta-4,6-diene
The strained carbon-carbon single bonds of the cyclopropane ring in this compound are susceptible to cleavage by transition metals. This reactivity is a hallmark of vinylcyclopropane (B126155) (VCP) systems, where the coordination of the metal to the vinyl group facilitates the ring opening of the adjacent cyclopropane.
Studies on the reaction of the parent spiro[2.4]hepta-4,6-diene with molybdenum(II) indenyl compounds have demonstrated that ring opening can occur, leading to the formation of ansa-molybdenocenes. unl.pt In these reactions, the molybdenum complex inserts into one of the C-C bonds of the three-membered ring. The substitution pattern on the indenyl ligand was found to influence whether ring-opening occurred or if the spiro-diene simply coordinated to the metal center. unl.pt It is highly probable that this compound would exhibit similar reactivity with various transition metal complexes, with the ethenyl group potentially directing the regioselectivity of the C-C bond cleavage.
The general mechanism for metal-induced cleavage of VCPs involves the formation of a metallacyclobutane intermediate, which can then undergo further transformations such as reductive elimination or β-hydride elimination to yield a variety of products.
Other Characteristic Chemical Transformations
Beyond rearrangements and C-C bond cleavage, this compound is expected to undergo other characteristic chemical transformations, including transformations that lead to the formation of fulvene (B1219640) derivatives.
Transformations Leading to Fulvene Derivatives
A notable transformation of spiro[2.4]hepta-4,6-dienes is their conversion into fulvene derivatives. An unusual side reaction has been observed during the palladium-catalyzed cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane. This reaction, in addition to the expected dicyclopropanation products, yields 5-methylidenetricyclo[4.1.0.02,4]heptanes, which are considered bishomofulvenes. The proposed mechanism involves the transformation of the three-membered ring of the spiro moiety with the elimination of a methylene (B1212753) group.
Furthermore, the palladium(II)-mediated rearrangement of a carboxy-substituted spiro[4.4]nonatriene has been shown to produce annulated fulvenes through a novel 1,5-vinyl shift. nih.gov This suggests that under palladium catalysis, this compound could potentially rearrange to form 6-ethenylfulvene.
The table below outlines a potential transformation of a spiro[2.4]heptadiene derivative to a fulvene derivative.
| Reactant | Catalyst | Product | Reference |
| Spiro[2.4]hepta-4,6-diene | Palladium catalyst with diazomethane | 5-Methylidenetricyclo[4.1.0.02,4]heptane |
Advanced Structural Analysis and Spectroscopic Elucidation of 1 Ethenylspiro 2.4 Hepta 4,6 Diene Excluding Basic Identification Data
Molecular Structure Studies and Isomerism
The presence of the spirocyclic center and the ethenyl substituent introduces the possibility of stereoisomerism. The spiro atom (C3) is a chiral center, meaning that 1-Ethenylspiro[2.4]hepta-4,6-diene can exist as a pair of enantiomers, (R)-1-ethenylspiro[2.4]hepta-4,6-diene and (S)-1-ethenylspiro[2.4]hepta-4,6-diene. The synthesis of this compound would likely result in a racemic mixture unless a stereoselective synthetic route is employed. Reviews on the synthesis of spiro[2.4]hepta-4,6-diene derivatives indicate that various synthetic methods have been developed, but specific applications to the 1-ethenyl derivative and its resulting stereochemistry are not detailed. researchgate.netresearchgate.net
Conformational Analysis of the Spirocyclic System
The conformational analysis of the spiro[2.4]hepta-4,6-diene system is complex due to the interplay between the planar cyclopentadiene (B3395910) ring and the puckered cyclopropane (B1198618) ring. The introduction of an ethenyl group at the 1-position of the cyclopropane ring would further influence the conformational preferences of the molecule. This substituent could adopt different orientations relative to the spirocyclic system, potentially leading to different stable conformers.
Computational studies would be a valuable tool to investigate the potential energy surface of this compound and to predict the most stable conformations. However, specific computational studies for this molecule are not reported in the available literature.
Spectroscopic Characterization (e.g., NMR, UV, IR applications in mechanistic studies)
While spectroscopic data for the parent spiro[2.4]hepta-4,6-diene is available, allowing for general predictions, specific data for this compound that could be used in detailed mechanistic studies is lacking.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound would be expected to show characteristic signals for the vinyl group protons and carbons, the cyclopropane protons and carbons, and the cyclopentadienyl (B1206354) protons and carbons. The precise chemical shifts and coupling constants would be highly informative for confirming the structure and for providing insights into the electronic environment and through-bond and through-space interactions. Without experimental data, a detailed analysis remains speculative.
Ultraviolet (UV) Spectroscopy: The UV spectrum of this compound would be dominated by the fulvene-like chromophore of the spiro[2.4]hepta-4,6-diene core. The position and intensity of the absorption maximum (λmax) would be influenced by the ethenyl substituent. The vinyl group provides additional π-conjugation, which would likely lead to a bathochromic shift (a shift to longer wavelength) compared to the unsubstituted spiro[2.4]hepta-4,6-diene. Quantitative UV-Vis studies could be used to investigate reaction kinetics or to determine the concentration of the compound in various applications, but no such studies have been published.
Theoretical and Computational Studies on 1 Ethenylspiro 2.4 Hepta 4,6 Diene
Quantum Chemical Calculations of Electronic Structure and Stability
Quantum chemical calculations have been employed to understand the electronic structure and stability of the spiro[2.4]hepta-4,6-diene framework. These studies, typically using methods such as density functional theory (DFT) and ab initio calculations, provide insights into the molecular geometry, orbital energies, and thermodynamic properties of the parent compound.
Analysis of Conjugation and Strain Effects in Spiro[2.4]hepta-4,6-diene Systems
The interplay of ring strain and electronic conjugation is a central theme in the computational analysis of spiro[2.4]hepta-4,6-diene systems. The cyclopropane (B1198618) ring is inherently strained, which contributes significantly to the molecule's reactivity. The cyclopentadiene (B3395910) ring contains a conjugated diene system.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling of reaction pathways and the analysis of transition states are crucial for predicting the reactivity of spiro[2.4]hepta-4,6-dienes. For the parent compound, theoretical studies have explored various reactions, including thermal rearrangements and cycloadditions. These studies involve calculating the potential energy surface for a given reaction, locating the transition state structures, and determining the activation energies.
For 1-ethenylspiro[2.4]hepta-4,6-diene, reaction pathway modeling would be particularly insightful for understanding how the ethenyl group influences its chemical behavior. For instance, the ethenyl group could act as a dienophile or a diene in cycloaddition reactions, or it could participate in electrocyclic reactions. Transition state analysis would reveal the energetic barriers for these potential pathways and help predict the major products. However, specific computational studies modeling the reaction pathways of this compound are not currently available in the literature.
Thermochemistry of Spiro[2.4]hepta-4,6-diene Reactions
For this compound, computational thermochemistry could predict the heats of formation, enthalpies of reaction, and Gibbs free energies for various transformations. This information is vital for understanding the thermodynamic feasibility of potential reactions. For example, calculations could determine whether the addition of the ethenyl group has a stabilizing or destabilizing effect on the parent spiro[2.4]hepta-4,6-diene structure.
| Property | Spiro[2.4]hepta-4,6-diene | This compound |
| Molecular Formula | C₇H₈ | C₉H₁₀ |
| Molecular Weight | 92.14 g/mol | 118.18 g/mol |
| Enthalpy of Hydrogenation (to ethylcyclopentane) | Data available for parent | Data not available |
| Heat of Formation | Data available for parent | Data not available |
Applications of 1 Ethenylspiro 2.4 Hepta 4,6 Diene in Complex Organic Synthesis
Role as a Versatile Building Block in Synthetic Sequences
Spiro[2.4]hepta-4,6-dienes are recognized as versatile building blocks in organic synthesis due to their distinct reactivity. researchgate.net The strained spiro-fused cyclopropane (B1198618) ring and the conjugated diene system of the cyclopentadiene (B3395910) ring offer multiple sites for chemical modification. This allows for a wide range of transformations, making these compounds valuable starting materials for the synthesis of more complex molecules. researchgate.netresearchgate.net
The reactivity of the spiro[2.4]hepta-4,6-diene system can be selectively tuned. For instance, the double bonds of the cyclopentadiene ring can readily participate in cycloaddition reactions, such as the Diels-Alder reaction, providing access to intricate polycyclic systems. Furthermore, the cyclopropane ring can undergo ring-opening reactions under various conditions, leading to the formation of functionalized cyclopentadiene derivatives. This dual reactivity allows for a stepwise and controlled elaboration of the molecular framework.
The synthetic utility of SHDs is further expanded by the possibility of introducing a wide array of substituents onto the cyclopentadiene ring. This allows for the preparation of a library of derivatives with tailored properties, enhancing their versatility as building blocks for a diverse range of target molecules. google.com
Precursor for Gem-Dimethyl Moiety in Analogs of Prostaglandins and Related Compounds
One of the notable applications of the spiro[2.4]hepta-4,6-diene scaffold is its use as a precursor for the gem-dimethyl group in the synthesis of prostaglandin (B15479496) analogs and other related natural products. The cyclopropane ring of the SHD core can be strategically cleaved to generate this structural motif.
This transformation is particularly valuable as the introduction of a gem-dimethyl group can have a profound impact on the biological activity and metabolic stability of the target molecule. In the context of prostaglandins, which are potent lipid compounds with a wide range of physiological effects, the modification of their structure is a key strategy for the development of new therapeutic agents with improved pharmacological profiles.
The use of SHDs as precursors for the gem-dimethyl moiety offers a concise and efficient route to these modified prostaglandin analogs, avoiding the need for lengthy and often low-yielding multi-step sequences that might otherwise be required to construct this feature.
Intermediate in the Synthesis of Active Pharmaceutical Ingredients
The spiro[2.4]hepta-4,6-diene framework is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). researchgate.net The inherent reactivity and the ability to introduce diverse functionalities make SHDs attractive starting materials for the construction of complex drug molecules. Their utility has been noted in the preparation of medicinal preparations, as well as insecticides and herbicides. google.com
The rigid spirocyclic core of SHDs can serve as a scaffold to orient pharmacophoric groups in a specific and well-defined spatial arrangement. This is a crucial aspect of modern drug design, as the three-dimensional structure of a molecule is often a key determinant of its biological activity and selectivity.
While specific examples of APIs derived directly from 1-Ethenylspiro[2.4]hepta-4,6-diene are not readily found in the literature, the general applicability of the SHD core in medicinal chemistry is well-established through its use in the synthesis of a variety of bioactive compounds. researchgate.netgoogle.com
Participation in Chemodivergent Reactions
The concept of chemodivergent reactions, where a single substrate can be converted into multiple, structurally distinct products by tuning the reaction conditions, is a powerful tool in synthetic chemistry. The spiro[2.4]hepta-4,6-diene system, with its multiple reactive sites, is an excellent candidate for such transformations.
By careful selection of catalysts, reagents, and reaction parameters, chemists can selectively target different parts of the SHD molecule. For example, a reaction could be directed to proceed via a cycloaddition at the diene, a reaction involving the cyclopropane ring, or a transformation of a substituent on the cyclopentadiene ring. This ability to control the reaction pathway opens up access to a wider range of molecular diversity from a single starting material.
The participation of spiro[2.4]hepta-4,6-dienes in chemodivergent reactions underscores their value as versatile platforms for the efficient construction of complex and diverse molecular libraries, which are essential for the discovery of new bioactive compounds and materials.
Future Research Directions and Emerging Trends in 1 Ethenylspiro 2.4 Hepta 4,6 Diene Chemistry
Development of Novel Synthetic Routes
While established methods for the synthesis of the parent spiro[2.4]hepta-4,6-diene exist, the introduction of a vinyl group at the 1-position opens avenues for the development of more sophisticated and efficient synthetic strategies. A key existing method involves the cycloalkylation of cyclopentadiene (B3395910) with 1,4-dihalo-2-butenes under phase-transfer catalysis conditions, which can yield 1-vinylspiro[2.4]hepta-4,6-diene. acs.org Future research is likely to focus on refining these methods and exploring new, more versatile routes.
One promising area of investigation is the application of modern cross-coupling reactions. Methodologies such as Suzuki, Stille, or Negishi coupling could potentially be employed to introduce the ethenyl group onto a pre-functionalized spiro[2.4]hepta-4,6-diene core. This approach would offer greater modularity and functional group tolerance compared to traditional methods.
Another emerging trend is the use of metathesis reactions. Ene-diene cross-metathesis, for instance, could provide a direct route to 1-ethenylspiro[2.4]hepta-4,6-diene by reacting the parent diene with a suitable vinyl-containing coupling partner. The development of highly active and selective catalysts will be crucial for the success of this approach.
Furthermore, research into diastereoselective and enantioselective synthetic methods will be a significant future direction. The chiral nature of many substituted spiro[2.4]hepta-4,6-dienes suggests that the development of asymmetric syntheses for the 1-ethenyl derivative could unlock its potential in applications where stereochemistry is critical, such as in the synthesis of chiral ligands for asymmetric catalysis.
Exploration of New Reactivity Patterns
The reactivity of this compound is dictated by the interplay of its three key functional components: the diene system, the spiro-cyclopropane ring, and the terminal vinyl group. While the reactivity of the parent spiro[2.4]hepta-4,6-diene in cycloaddition reactions is known, the influence of the 1-ethenyl substituent on these reactions and the unique reactivity of the vinyl group itself are areas ripe for exploration.
Future studies will likely investigate the participation of both the diene and the ethenyl group in various cycloaddition reactions. For example, the molecule could act as a "super-diene" in Diels-Alder reactions, with the potential for intramolecular cyclizations involving the vinyl group. The regioselectivity and stereoselectivity of such reactions will be of significant interest.
The vinyl group also opens the door to a wide range of addition reactions, including hydroboration-oxidation, epoxidation, and dihydroxylation, which would lead to a diverse array of functionalized spirocyclic compounds. Moreover, the reactivity of the cyclopropane (B1198618) ring, particularly its potential for ring-opening reactions under thermal or catalytic conditions, could be further explored to generate novel polycyclic structures.
Computational studies will play a crucial role in predicting and understanding the complex reactivity of this molecule. Density Functional Theory (DFT) calculations can provide insights into reaction mechanisms, transition state energies, and the thermodynamic and kinetic favorability of different reaction pathways, guiding experimental efforts.
Advanced Materials Science Applications
The presence of a polymerizable vinyl group makes this compound a promising monomer for the synthesis of novel polymers and advanced materials. The unique spirocyclic structure is expected to impart interesting properties to the resulting polymers, such as high thermal stability, specific mechanical properties, and potentially unique optical or electronic characteristics.
Future research in this area will focus on the controlled polymerization of this compound using various techniques, including free-radical, cationic, anionic, and transition-metal-catalyzed polymerization. The goal will be to produce polymers with well-defined architectures, such as linear, branched, or cross-linked structures, and to investigate the relationship between the polymer structure and its properties.
The resulting polymers could find applications in a variety of fields. For example, their high carbon content and cyclic structure might make them suitable as precursors for carbon-rich materials or as components in high-performance composites. The potential for post-polymerization modification of the pendant spirocyclic units could also lead to the development of functional materials with tailored properties for applications in sensing, separation, or as polymer-supported catalysts.
The incorporation of this compound as a comonomer in polymerization reactions with other vinyl monomers is another avenue for creating materials with a wide range of properties. This approach could lead to the development of new copolymers with tunable glass transition temperatures, refractive indices, and other important characteristics.
Catalytic Applications Involving this compound Derivatives
Substituted cyclopentadienyl (B1206354) ligands are cornerstones of organometallic chemistry and have been instrumental in the development of numerous catalytic processes. libretexts.orgacs.org The this compound core, upon deprotonation, can act as a novel cyclopentadienyl-type ligand. The unique steric and electronic properties conferred by the spiro-fused cyclopropane and the ethenyl group could lead to the development of metal complexes with novel catalytic activities.
Future research will involve the synthesis of a variety of metal complexes incorporating the 1-ethenylspiro[2.4]hepta-4,6-dienyl ligand with different transition metals. These complexes will then be screened for their catalytic activity in a range of organic transformations, including polymerization, hydrogenation, hydroformylation, and cross-coupling reactions.
The ethenyl group on the ligand backbone offers a handle for further functionalization or for anchoring the catalytic complex to a solid support, facilitating catalyst recovery and recycling. This is a particularly important aspect for the development of more sustainable and economically viable catalytic processes.
Q & A
Basic: What are the established methods for synthesizing 1-ethenylspiro[2.4]hepta-4,6-diene derivatives?
Answer:
Synthesis typically involves cyclodimerization of spiro[2.4]hepta-4,6-diene under ambient conditions. For example, storing the diene at room temperature for weeks yields large crystals of dispiro[cyclopropane-1,5′-endo-tricyclo[5.2.1.0²,⁶]deca-3,8-diene-10′,1′′-cyclopropane] with a 54% yield without catalysts or heating . Alternative methods include one-pot biphasic systems using Pd(II) catalysis for cyclopropanylation, where diazomethane generated in situ reacts with the diene . Review literature also highlights photochemical routes for derivatives like 1-phenylspiro analogs .
Advanced: How does the reaction mechanism of spiro[2.4]hepta-4,6-diene in Diels-Alder reactions differ from conventional dienes?
Answer:
The strained spiro structure enhances reactivity. For example, thiocarbonyl compounds undergo regioselective hetero-Diels-Alder reactions with spiro[2.4]hepta-4,6-diene, forming cycloadducts with localized alkene bonds (e.g., 1.330–1.348 Å C=C lengths). This contrasts with less strained dienes, which require harsher conditions. Computational studies suggest the spiro system’s angle strain lowers activation energy, favoring [4+2] cycloaddition .
Basic: What structural characterization techniques are critical for confirming spiro[2.4]hepta-4,6-diene derivatives?
Answer:
X-ray crystallography is definitive for confirming spiro junctions and bond hybridization. For instance, C2=C3 and C6=C7 bond lengths (1.309–1.312 Å) confirm sp² hybridization, while dihedral angles (e.g., 89.89° between central rings) validate the spiro architecture . Microwave spectroscopy complements this by providing rotational constants (e.g., A" = 5.8122 GHz) for gas-phase structural analysis .
Advanced: How do thermodynamic parameters (e.g., ΔfH°gas) inform the stability of spiro[2.4]hepta-4,6-diene?
Answer:
The standard enthalpy of formation (ΔfH°gas = 238 kJ/mol) indicates moderate stability, but the highly exothermic hydrogenation (ΔrH° = -364 kJ/mol for C₇H₈ + 3H₂ → C₇H₁₄) underscores its kinetic instability. Computational validation using DFT can reconcile experimental ΔfH° with theoretical values, identifying strain energy contributions from the spirocyclopropane moiety .
Advanced: What challenges arise in polymerizing spiro[2.4]hepta-4,6-diene, and how are they addressed?
Answer:
Polymerization via syringe techniques yields polyspiro[2.4]hepta-4,6-diene with 40% conversion and 23% 1,4-structures. Challenges include chain rigidity due to the spiro system, leading to higher-than-expected viscosity. Catalyst selection (e.g., Ziegler-Natta systems) and controlled monomer feed rates improve regioselectivity and molecular weight distribution .
Advanced: How do transition metals interact with spiro[2.4]hepta-4,6-diene in organometallic reactions?
Answer:
Reactions with Fe₂(CO)₉ form η⁴-complexes, where the diene’s π-system coordinates to Fe. Mechanistic studies suggest cyclopropane ring strain facilitates electron donation, stabilizing metal-diene adducts. Competing pathways (e.g., deoxygenation with triphenylphosphine) may occur, depending on nucleophile presence .
Advanced: How can contradictions in reported synthesis yields (e.g., 54% vs. lower values) be analyzed methodologically?
Answer:
Yield discrepancies often stem from reaction conditions. Catalyst-free cyclodimerization at room temperature achieves 54% , while Pd-catalyzed methods may vary with diazomethane diffusion rates . Kinetic studies (e.g., monitoring via GC-MS) and purity assessments of starting materials (e.g., distillation efficiency) are critical for reproducibility.
Advanced: What computational approaches validate spiro[2.4]hepta-4,6-diene’s spectroscopic and thermodynamic data?
Answer:
DFT calculations (e.g., B3LYP/6-311++G**) reproduce microwave spectral constants (e.g., rotational barriers) and bond lengths within 1% error . Ab initio methods also model strain energy contributions to ΔfH°, aligning with experimental values (238 kJ/mol) when van der Waals corrections are applied .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
